molecular formula C37H42N8O4 B12421676 BTK inhibitor 20

BTK inhibitor 20

Cat. No.: B12421676
M. Wt: 662.8 g/mol
InChI Key: AHCYLQZSJZNAJF-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTK inhibitor 20 is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), an enzyme crucial for the signaling pathways of B-cell receptors. BTK plays a significant role in the proliferation, survival, and function of B-cells, making it a promising therapeutic target for various B-cell malignancies and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTK inhibitor 20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include bases, acids, and coupling agents .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

BTK inhibitor 20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone, while substitution of a halide may yield an amine .

Scientific Research Applications

BTK inhibitor 20 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study BTK signaling pathways and develop new inhibitors.

    Biology: Investigated for its role in modulating immune cell functions and signaling pathways.

    Medicine: Evaluated in preclinical and clinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

    Industry: Utilized in the development of new therapeutic agents and diagnostic tools

Mechanism of Action

BTK inhibitor 20 exerts its effects by binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced proliferation and survival of B-cells. The molecular targets involved include the B-cell receptor, phospholipase C gamma, and nuclear factor kappa B pathways .

Comparison with Similar Compounds

BTK inhibitor 20 is compared with other BTK inhibitors such as ibrutinib, zanubrutinib, and acalabrutinib. While all these compounds target BTK, this compound may offer unique advantages in terms of selectivity, potency, and safety profile. Similar compounds include:

This compound stands out due to its potential for reduced off-target effects and improved efficacy in specific patient populations .

Properties

Molecular Formula

C37H42N8O4

Molecular Weight

662.8 g/mol

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one

InChI

InChI=1S/C37H42N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,11-14,17,19,23,27,46H,9-10,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1

InChI Key

AHCYLQZSJZNAJF-QHCPKHFHSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Origin of Product

United States

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